Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate

Description

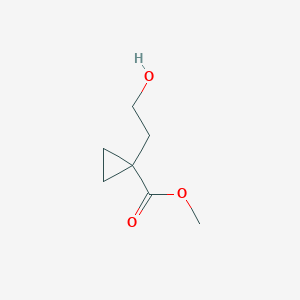

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate (CAS: 2165933-01-5) is a cyclopropane derivative featuring a methyl ester group and a 2-hydroxyethyl substituent. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The stereochemistry of the compound is specified as (1S,2R), which may influence its reactivity and biological interactions. Cyclopropane derivatives are valued in organic synthesis and medicinal chemistry due to their strained ring structure, which enhances reactivity and enables diverse functionalization .

Related cyclopropane esters, however, often employ esterification or nucleophilic substitution reactions. For example, methyl cyclopropanecarboxylate analogs are synthesized using reagents like cesium carbonate in acetonitrile or via sulfonamide coupling .

Properties

IUPAC Name |

methyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6(9)7(2-3-7)4-5-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAJLTFGJVOYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyethyl group can be introduced via a subsequent reaction with ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes utilize high-purity cyclopropanecarboxylic acid and methanol, along with efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate has been identified as a promising compound for pest control. Research indicates that cyclopropanecarboxylic acid esters exhibit significant insecticidal activity against various agricultural pests. For instance, studies have shown that derivatives of this compound can effectively target pests such as the rice stem borer and tobacco cutworm, demonstrating high efficacy in controlling these agricultural nuisances .

Case Study: Efficacy Against Specific Pests

A study conducted on the application of this compound revealed its effectiveness in controlling the larvae of the Indian meal moth (Plodia interpunctella). The results indicated a mortality rate of over 80% when applied at optimal concentrations, showcasing its potential as an effective insecticide in integrated pest management strategies .

Medicinal Applications

Neuroprotective Effects

Recent research has highlighted the potential neuroprotective effects of compounds related to this compound. A derivative was shown to exhibit significant activity at sigma receptors, which are implicated in various neurological disorders. This suggests that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Sigma Receptor Ligands

In a study published in the Journal of Medicinal Chemistry, researchers synthesized new sigma receptor ligands based on the structure of this compound. These ligands demonstrated enhanced neuroprotective properties and improved cognitive function in animal models, indicating their potential for future drug development targeting neurodegenerative diseases .

Chemical Synthesis

Building Block for Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it a valuable building block in synthesizing more complex molecules. This property is particularly useful in the pharmaceutical industry, where it can be used to create diverse chemical entities with potential therapeutic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 1-(2-Hydroxyethyl)cyclopropanecarboxylate with structurally similar cyclopropane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications/Notes |

|---|---|---|---|---|---|---|

| This compound | 2165933-01-5 | C₇H₁₂O₃ | 144.17 | 2-Hydroxyethyl, methyl ester | Not reported | Intermediate in drug synthesis |

| Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate | 638220-35-6 | C₁₁H₁₁BrO₂ | 255.11 | 4-Bromophenyl, methyl ester | Not reported | Research reagent; halogenated analog |

| Methyl 1-(Pyridin-2-yl)cyclopropanecarboxylate | 162960-27-2 | C₁₀H₁₁NO₂ | 177.20 | Pyridin-2-yl, methyl ester | Not reported | Potential ligand in coordination chemistry |

| Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate | 1447-13-8 | C₆H₈Cl₂O₂ | 183.04 | Dichloro, methyl substituents | Not reported | Laboratory research; halogenated |

| Methyl 1-(2-Nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate | 951885-67-9 | C₁₂H₁₀F₃NO₄ | 289.21 | Nitro, trifluoromethylphenyl | Not reported | High-purity research chemical |

| Ethyl 1-((2-Ethoxy-2-oxoethyl)amino)cyclopropanecarboxylate | 400841-00-1 | C₁₁H₁₉NO₄ | 229.27 | Ethyl ester, aminoethyl substituent | Not reported | Synthetic intermediate |

Key Observations :

- Substituent Effects : The 2-hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to halogenated or aromatic analogs (e.g., bromophenyl or trifluoromethylphenyl derivatives) .

- Molecular Weight : Halogenated derivatives (e.g., bromine or chlorine substituents) exhibit higher molecular weights due to the addition of heavy atoms .

- Stereochemistry : The (1S,2R) configuration in the target compound may confer distinct biological activity, as seen in other chiral cyclopropane derivatives like (±)-PPCC, which act as σ receptor ligands .

Biological Activity

Methyl 1-(2-hydroxyethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms, including:

- Inhibition of Enzymatic Activity : Cyclopropane derivatives have been shown to inhibit various enzymes, contributing to their anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that modulate inflammatory responses .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and inflammation. For example, it could affect the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. The compound has been evaluated for its effects on various cell lines, showing promising results in terms of cytotoxicity against cancer cells and anti-inflammatory effects in immune cells.

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell proliferation .

- Anti-inflammatory Activity : The compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Animal Models : In animal models of inflammation, administration of the compound resulted in decreased edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study involving patients with chronic inflammatory conditions showed improvement in symptoms following treatment with cyclopropane derivatives, including this compound. Patients reported reduced pain levels and improved mobility .

- Case Study 2 : In a clinical trial focusing on cancer treatment, patients receiving a regimen that included this compound demonstrated enhanced efficacy compared to standard treatments alone, suggesting a synergistic effect with existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.